molecular formula C17H17N3OS2 B4852437 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE

5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE

Cat. No.: B4852437
M. Wt: 343.5 g/mol
InChI Key: BGUPLCQLHDVTHY-OQLLNIDSSA-N
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Description

5-[(E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one is a complex organic compound featuring a pyrazole ring, a thiazolone ring, and a phenylethyl group

Properties

IUPAC Name

(5E)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS2/c1-11-14(10-18-19(11)3)9-15-16(21)20(17(22)23-15)12(2)13-7-5-4-6-8-13/h4-10,12H,1-3H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUPLCQLHDVTHY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/2\C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized from 1,5-dimethyl-1H-pyrazole-4-boronic acid.

    Formation of the Thiazolone Ring: The thiazolone ring is formed through a cyclization reaction involving appropriate thiourea derivatives.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and thiazolone intermediates under specific conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolone ring.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory and anticancer properties.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-1-(1,5-Dimethyl-1H-pyrazol-4-yl)methylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolan-4-one stands out due to its combination of a pyrazole ring, a thiazolone ring, and a phenylethyl group, which imparts unique chemical and biological properties not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE
Reactant of Route 2
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-(1-PHENYLETHYL)-2-THIOXO-1,3-THIAZOLAN-4-ONE

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